molecular formula C20H17N3O4 B13142370 Fmoc-3-(1-Pyrazolyl)-L-Ala-OH

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH

Cat. No.: B13142370
M. Wt: 363.4 g/mol
InChI Key: UZVSFNOZLUNTCX-SFHVURJKSA-N
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Description

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is an Fmoc-protected alanine derivative. Alanine is one of the simplest amino acids, characterized by a methyl group as its side chain. The Fmoc group is typically used in peptide synthesis to protect the amino group during the coupling reactions . This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH involves the protection of the amino group of 3-(1-pyrazolyl)-L-alanine with the Fmoc group. The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as pyridine . The reaction conditions generally involve:

    Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

    Temperature: Room temperature

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine

    Coupling: Formation of peptide bonds with other amino acids or peptides

Common Reagents and Conditions

    Deprotection: Piperidine in DMF

    Coupling: Carbodiimides (e.g., DIC or EDC) and coupling additives (e.g., HOBt or HOAt)

Major Products Formed

Scientific Research Applications

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-3-(1-Pyrazolyl)-L-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The pyrazolyl group can participate in hydrogen bonding and other interactions, influencing the properties of the resulting peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Ala-OH: Lacks the pyrazolyl group, making it less versatile in certain applications

    Boc-3-(1-Pyrazolyl)-L-Ala-OH: Uses a different protecting group (Boc) which is acid-labile, unlike the base-labile Fmoc group

Uniqueness

Fmoc-3-(1-Pyrazolyl)-L-Ala-OH is unique due to the presence of both the Fmoc protecting group and the pyrazolyl group. This combination allows for selective deprotection and versatile interactions in peptide synthesis .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-pyrazol-1-ylacetic acid

InChI

InChI=1S/C20H17N3O4/c24-19(25)18(23-11-5-10-21-23)22-20(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17-18H,12H2,(H,22,26)(H,24,25)/t18-/m0/s1

InChI Key

UZVSFNOZLUNTCX-SFHVURJKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C(=O)O)N4C=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)N4C=CC=N4

Origin of Product

United States

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